Oxalysine

Antifungal RNA synthesis inhibition Lysine analog

Oxalysine (CAS 15219-97-3; I-677; L-4-oxalysine) features a unique γ-oxa substitution (O replacing γ-CH₂ of lysine) that confers biochemical selectivity unavailable in generic lysine analogs. Unlike broad-spectrum antimetabolites, oxalysine selectively inhibits RNA synthesis in Candida albicans while sparing protein and DNA synthesis—specificity confirmed by stereospecific reversal with L-lysine but not D-lysine. In hepatoma-22 models, oxalysine synergistically enhances 5-FU cytotoxicity (43.1% combined inhibition vs. 13.8% alone). It also serves as an ideal negative control for genetic toxicology screening, exhibiting zero sister chromatid exchange induction at all tested doses. Procure oxalysine to dissect fungal RNA metabolism, explore 5-FU chemosensitization strategies, or investigate flavin-dependent L-amino acid oxidases.

Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
Cat. No. B13862451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalysine
Molecular FormulaC5H12N2O3
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(COCC(C(=O)O)N)N
InChIInChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)
InChIKeySLTGLTLBIVDQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalysine (L-4-Oxalysine, I-677): Chemical Identity, Source, and Baseline Characterization for Research Procurement


Oxalysine (also designated L-4-oxalysine or I-677) is an antimetabolic antibiotic and lysine structural analog with the molecular formula C5H12N2O3 and CAS number 15219-97-3 [1]. It is a natural product originally isolated from the fermentation broth of Streptomyces roseoviridofuscus n. sp. in China [2]. Chemically, oxalysine is O-(2-aminoethyl)-L-serine, wherein the γ-methylene group of lysine is replaced by an oxygen atom . As an inhibitory lysine analog, it interferes with lysine-dependent biochemical pathways, including RNA synthesis and histone biosynthesis [3].

Why Generic Substitution of Oxalysine with Simple Lysine Analogs Is Scientifically Unjustified


Generic substitution among lysine analogs is scientifically invalid due to oxalysine's unique γ-oxa substitution (oxygen replacing the γ-CH2 of lysine), which confers distinct biochemical specificity and biological activity [1]. Unlike simple lysine antimetabolites that broadly inhibit protein synthesis, oxalysine selectively inhibits RNA synthesis in Candida albicans while only weakly affecting protein synthesis and leaving DNA synthesis unaffected [2]. Furthermore, oxalysine exhibits stereospecific reversal: L-lysine, but not D-lysine, reverses its RNA synthesis inhibition, confirming that its biological target recognition is stereochemically defined and not interchangeable with other lysine analogs [3]. Additionally, in antitumor applications, oxalysine demonstrates a unique immunopotentiating profile—enhancing both humoral and cell-mediated immunity while inhibiting tumor growth—a dual action not observed with structurally related compounds [4].

Oxalysine Procurement Decision Guide: Quantitative Comparative Evidence Versus Key Analogs and Alternatives


Oxalysine vs. L-Lysine: Selective RNA Synthesis Inhibition with Stereospecific Reversal

Oxalysine acts as a potent and selective inhibitor of RNA synthesis in Candida albicans, whereas it exhibits only weak inhibition of protein synthesis and no effect on DNA synthesis [1]. This selectivity profile differs markedly from classical lysine antimetabolites that typically inhibit protein synthesis broadly. Critically, the inhibition of RNA synthesis by oxalysine is reversed by L-lysine but not by D-lysine, demonstrating stereospecific competition at the biological target and confirming that oxalysine's mechanism is not due to non-specific cytotoxicity [2].

Antifungal RNA synthesis inhibition Lysine analog Candida albicans

Oxalysine vs. Amphotericin B and 5-Fluorocytosine: Comparative Antifungal Potency Against Candida parapsilosis

In direct susceptibility testing against the pathogenic fungus Candida parapsilosis, oxalysine demonstrated MIC values ranging from 0.8 to 3.1 μg/mL [1]. This activity was described as favorable when directly compared to the established clinical antifungals amphotericin B and 5-fluorocytosine (5-FC) in the same study, though specific comparator MIC values from this particular reference are not fully detailed [2]. The study authors explicitly concluded that oxalysine showed 'good activity' relative to these reference agents, positioning it as a potentially competitive natural product-derived antifungal [3].

Antifungal susceptibility MIC comparison Candida parapsilosis Natural product antibiotic

Oxalysine Alone vs. Oxalysine Plus 5-Fluorouracil: Synergistic Antitumor Activity Against Hepatoma-22 Cells

Oxalysine as a single agent exhibits relatively weak direct cytotoxic activity against mouse ascites hepatoma-22 (H-22) cells. However, when combined with 5-fluorouracil (5-FU), a marked synergistic antitumor effect is observed [1]. Quantitative in vitro data demonstrate that the combination of oxalysine (25 μg/mL) plus 5-FU (3.1 μg/mL) increased hepatoma growth suppression to 43.1%, compared to only 13.8% for oxalysine alone at 25 μg/mL and 18.9% for 5-FU alone at 3.1 μg/mL [2]. This represents a 3.1-fold increase over oxalysine monotherapy and a 2.3-fold increase over 5-FU monotherapy, indicating true synergistic rather than merely additive interaction.

Antitumor Combination therapy Synergy Hepatoma-22

Oxalysine vs. Harringtonine and Camptothecin Analogs: Differential Cytotoxicity and Genotoxicity Profile

In a comparative study evaluating six anticancer drugs developed in China, oxalysine was assessed alongside harringtonine (HRT), homoharringtonine (HHRT), camptothecin (CPT), hydroxycamptothecin (HCPT), and lycobetaine (LBT) for cytotoxicity in V79 Chinese hamster cells and Raji human lymphoid cells [1]. All drugs caused dose-dependent growth inhibition, but oxalysine was the least potent cytotoxic agent among the six. Critically, sister chromatid exchange (SCE) analysis revealed that while CPT, HCPT, and LBT induced dose-dependent increases in SCE frequency (indicative of genotoxic potential), oxalysine caused no SCE induction at any dose level tested [2]. This differential profile—lower cytotoxicity combined with absence of detectable SCE induction—distinguishes oxalysine from other natural product-derived anticancer agents in this class.

Cytotoxicity Sister chromatid exchange Genotoxicity Comparative pharmacology

Oxalysine vs. L-Lysine: Differential Enzymatic Oxidation Stoichiometry by L-Amino Acid Oxidase

Oxalysine serves as a substrate for L-amino acid oxidase from the digestive gland of Mytilus edulis (common mussel), but its oxidation stoichiometry differs substantially from that of the natural substrate L-lysine [1]. In the presence of catalase, oxidation of one mole of oxalysine consumes three atoms of oxygen, whereas L-lysine under identical conditions consumes only one atom of oxygen [2]. This three-fold difference in oxygen consumption reflects distinct oxidation pathways and product profiles, with oxalysine yielding ethanolamine, N-oxalylethanolamine, and 3-morpholone, while lysine oxidation produces 2-piperidone as the major product [3].

Enzymology Substrate specificity L-amino acid oxidase Oxidation stoichiometry

Oxalysine Free Amino Acid vs. Oxalysine-Containing Peptides: Differential Lysine Modulation of Antifungal Toxicity

The antifungal toxicity of free oxalysine against Candida albicans is completely reversed by L-lysine through competition for cellular transport [1]. However, this reversal phenomenon is not observed for oxalysine-containing tetra- and pentapeptides; L-lysine has no effect on their toxicity [2]. Moreover, L-lysine actually increases the toxicity of oxalysine-containing di- and tripeptides—a 15-fold increase in the rate of transport of radiolabeled dileucine was observed after 4-hour incubation with L-lysine, explaining the enhanced sensitivity [3]. This differential regulatory profile demonstrates that the biological behavior of oxalysine is fundamentally altered by its presentation as a peptide conjugate.

Peptide transport Antifungal Candida albicans Amino acid competition

Oxalysine: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Antifungal Mechanism-of-Action Studies Targeting Selective RNA Synthesis Inhibition

Based on direct evidence that oxalysine potently and selectively inhibits RNA synthesis in Candida albicans while sparing protein and DNA synthesis [1], oxalysine is ideally suited as a chemical probe for dissecting fungal RNA metabolism and transcriptional regulation. Its stereospecific reversal by L-lysine (but not D-lysine) provides a built-in experimental control for verifying target engagement and excluding non-specific cytotoxicity artifacts [2].

Combination Chemotherapy Research with 5-Fluorouracil in Hepatocellular Carcinoma Models

Quantitative evidence demonstrates that oxalysine synergistically enhances 5-FU cytotoxicity against hepatoma-22 cells (43.1% combination inhibition vs. 13.8% oxalysine alone and 18.9% 5-FU alone) [1]. This established synergy justifies procurement for researchers investigating 5-FU combination regimens, chemosensitization strategies, or hepatocellular carcinoma drug screening programs.

Comparative Genotoxicity and SCE Assays Requiring a Negative Control Agent

Oxalysine's documented absence of sister chromatid exchange (SCE) induction at all tested doses, in direct contrast to camptothecin and hydroxycamptothecin which induced dose-dependent SCE [1], positions it as a valuable negative control or reference compound for genetic toxicology screening programs evaluating novel anticancer candidates.

Enzymology Studies of L-Amino Acid Oxidase Substrate Specificity and Oxidation Mechanism

The quantifiably distinct oxygen consumption stoichiometry of oxalysine (3 atoms O₂/mole) versus L-lysine (1 atom O₂/mole) during L-amino acid oxidase catalysis [1], combined with its unique product profile (ethanolamine, N-oxalylethanolamine, 3-morpholone) [2], makes oxalysine a mechanistically informative substrate for enzymologists investigating flavin-dependent amino acid oxidases.

Peptide Transport Regulation Studies in Candida albicans

The differential modulation of oxalysine toxicity by L-lysine—reversal of free oxalysine toxicity, enhancement of di/tripeptide toxicity, and no effect on tetra/pentapeptide toxicity—provides a defined experimental system for investigating peptide transport system regulation, amino acid sensing, and nitrogen catabolite repression in pathogenic fungi [1].

Quote Request

Request a Quote for Oxalysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.